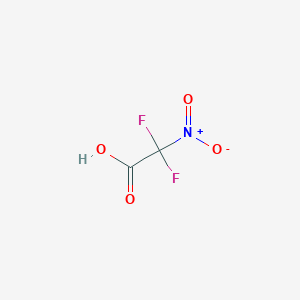
Difluoro(nitro)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoro(nitro)acetic acid is a chemical compound with the molecular formula C2H2F2NO4 It is a derivative of acetic acid where two hydrogen atoms on the alpha carbon are replaced with fluorine atoms, and a nitro group is attached to the same carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Difluoro(nitro)acetic acid can be synthesized through several methods. One common approach involves the reaction of difluoroacetic acid with nitric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced chemical reactors that allow precise control over reaction conditions. The process may include steps such as distillation and purification to ensure high purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Difluoro(nitro)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluoro(nitro)acetate ions.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include difluoro(nitro)acetate salts, amino derivatives, and various substituted acetic acid derivatives.
Applications De Recherche Scientifique
Difluoro(nitro)acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of difluoro(nitro)acetic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other proteins. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. These interactions can modulate biological pathways and have potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Difluoroacetic acid: Similar in structure but lacks the nitro group.
Trifluoroacetic acid: Contains three fluorine atoms but no nitro group.
Fluoroacetic acid: Contains only one fluorine atom and no nitro group.
Uniqueness
Difluoro(nitro)acetic acid is unique due to the presence of both fluorine and nitro groups on the same carbon atom. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
426-03-9 |
|---|---|
Formule moléculaire |
C2HF2NO4 |
Poids moléculaire |
141.03 g/mol |
Nom IUPAC |
2,2-difluoro-2-nitroacetic acid |
InChI |
InChI=1S/C2HF2NO4/c3-2(4,1(6)7)5(8)9/h(H,6,7) |
Clé InChI |
VUZMNTQKRYHNNQ-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C([N+](=O)[O-])(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




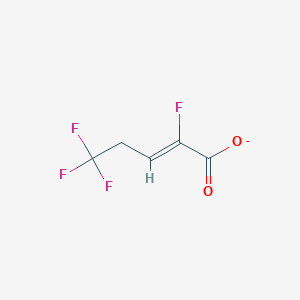

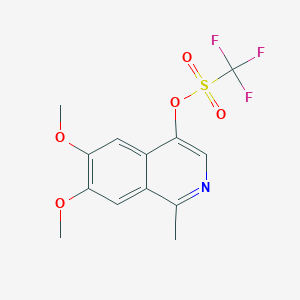
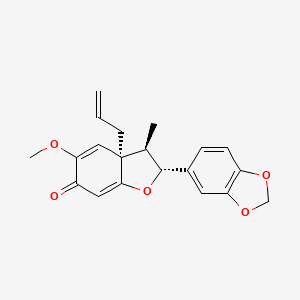

![2-(3-Methylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethan-1-one](/img/structure/B14751678.png)
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14751683.png)
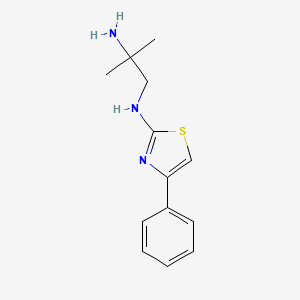
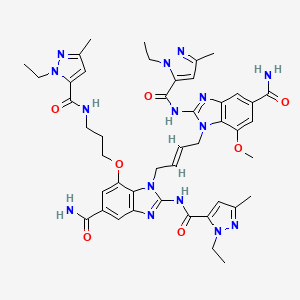
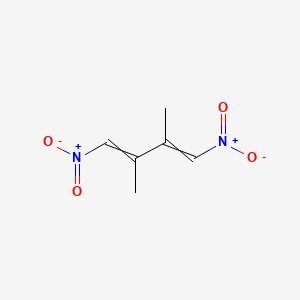
![4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride](/img/structure/B14751700.png)
![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14751706.png)
